molecular formula C18H21NOS2 B2462710 3-Phenyl-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)propan-1-one CAS No. 1706291-78-2

3-Phenyl-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)propan-1-one

Cat. No. B2462710
CAS RN: 1706291-78-2
M. Wt: 331.49
InChI Key: HHUYXZVCYCHYCE-UHFFFAOYSA-N
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Description

3-Phenyl-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)propan-1-one is a synthetic compound with potential applications in scientific research. It is a member of the thiazepane family of compounds, which have been shown to exhibit a range of biological activities.

Scientific Research Applications

Medicinal Chemistry

Anti-Inflammatory Properties: Thiophene derivatives, including our compound of interest, exhibit anti-inflammatory activity. They can modulate inflammatory pathways, making them potential candidates for treating conditions like rheumatoid arthritis, inflammatory bowel disease, and asthma .

Anti-Cancer Potential: Research suggests that thiophene-based compounds possess anti-cancer properties. They interfere with cancer cell growth, inhibit tumor progression, and induce apoptosis. Our compound may contribute to novel cancer therapies .

Anti-Anxiety and Anti-Psychotic Effects: Thiophenes have been investigated for their anxiolytic and anti-psychotic effects. They may act on neurotransmitter systems, providing relief from anxiety disorders and certain psychiatric conditions .

Kinase Inhibition: Some thiophene derivatives act as kinase inhibitors, disrupting cellular signaling pathways. These compounds could be valuable in targeted cancer therapies and other diseases where kinase dysregulation plays a role .

Anti-Fungal and Anti-Microbial Activity: Thiophenes exhibit antifungal and antimicrobial properties. They can combat fungal infections and bacterial pathogens, making them relevant in drug development and infection control .

Estrogen Receptor Modulation: Certain thiophene-based molecules interact with estrogen receptors. This property could be harnessed for hormone-related conditions or breast cancer treatment .

Material Science

Organic Electronics: Thiophenes are essential components in organic electronic devices. Their π-conjugated structures allow for efficient charge transport, making them ideal for organic solar cells, field-effect transistors, and light-emitting diodes .

Conductive Polymers: Thiophene-containing polymers exhibit electrical conductivity. These materials find applications in sensors, flexible electronics, and conductive coatings .

Miscellaneous Applications

Flavor and Fragrance: Thiophenes contribute to the aroma and flavor of certain foods and beverages. Their presence in coffee, roasted nuts, and beer adds distinctive sensory notes .

Agrochemicals: Thiophene derivatives have been explored as agrochemicals, including fungicides and insecticides. They protect crops from pests and diseases .

properties

IUPAC Name

3-phenyl-1-(7-thiophen-2-yl-1,4-thiazepan-4-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NOS2/c20-18(9-8-15-5-2-1-3-6-15)19-11-10-17(22-14-12-19)16-7-4-13-21-16/h1-7,13,17H,8-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHUYXZVCYCHYCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CS2)C(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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